1-[2-[3-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]propoxy]ethoxy]propan-2-ol
Overview
Description
1-[2-[3-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]propoxy]ethoxy]propan-2-ol is a compound that belongs to the class of silicone polyethers. It is characterized by a water-insoluble silicone backbone and water-soluble polyether pendant groups. This unique structure allows it to be used in a variety of applications, including as emulsifiers, solubilizers, and softeners in various industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-[3-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]propoxy]ethoxy]propan-2-ol involves the reaction of dimethylsiloxane with trimethylsilyloxy groups. The reaction typically occurs under controlled conditions to ensure the proper formation of the desired compound. The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the product .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using specialized equipment to handle the reactive nature of the silicone and polyether components. The process may include steps such as distillation, purification, and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions: 1-[2-[3-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]propoxy]ethoxy]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the silicon-oxygen bonds, leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce silane derivatives .
Scientific Research Applications
1-[2-[3-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]propoxy]ethoxy]propan-2-ol has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant and emulsifier in various chemical formulations.
Biology: Employed in the preparation of biocompatible materials and as a component in drug delivery systems.
Medicine: Utilized in the formulation of medical devices and coatings due to its biocompatibility and stability.
Mechanism of Action
The mechanism of action of 1-[2-[3-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]propoxy]ethoxy]propan-2-ol involves its ability to reduce surface tension and act as a wetting agent. The compound interacts with molecular targets such as hydrophobic surfaces, allowing it to form stable emulsions and dispersions. The polyether groups provide hydrophilicity, while the silicone backbone offers hydrophobicity, making it an effective surfactant .
Comparison with Similar Compounds
Dimethicone: A silicone-based compound used in personal care products.
Polydimethylsiloxane: A widely used silicone compound with similar properties.
Silicone Polyether Copolymers: Compounds with similar structures and applications.
Uniqueness: 1-[2-[3-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]propoxy]ethoxy]propan-2-ol is unique due to its specific combination of silicone and polyether groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it particularly effective in applications requiring both water solubility and surface activity .
Properties
IUPAC Name |
1-[2-[3-[[dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]propoxy]ethoxy]propan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H44O6Si4/c1-17(18)16-20-14-13-19-12-11-15-27(10,22-25(5,6)7)23-26(8,9)21-24(2,3)4/h17-18H,11-16H2,1-10H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSYDZASZJTRJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COCCOCCC[Si](C)(O[Si](C)(C)C)O[Si](C)(C)O[Si](C)(C)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H44O6Si4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Sigma-Aldrich MSDS], Clear colorless to yellow liquid with a mild odor; [Siltech MSDS] | |
Record name | Siloxanes and Silicones, di-Me, Me hydrogen, reaction products with polyethylene-polypropylene glycol monoacetate allyl ether | |
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Record name | Siloxanes and Silicones, di-Me, 3-hydroxypropyl Me, ethoxylated propoxylated | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20628 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
68037-64-9, 68937-55-3 | |
Record name | Siloxanes and Silicones, di-Me, Me hydrogen, reaction products with polyethylene-polypropylene glycol monoacetate allyl ether | |
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Record name | Siloxanes and Silicones, di-Me, 3-hydroxypropyl Me, ethoxylated propoxylated | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Siloxanes and Silicones, di-Me, Me hydrogen, reaction products with polyethylene-polypropylene glycol monoacetate allyl ether | |
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Record name | Siloxanes and Silicones, di-Me, 3-hydroxypropyl Me, ethoxylated propoxylated | |
Source | European Chemicals Agency (ECHA) | |
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